Icosa-6,8,11,14-tetraenoic acid

Description

Systematic Nomenclature and Synonym Taxonomy

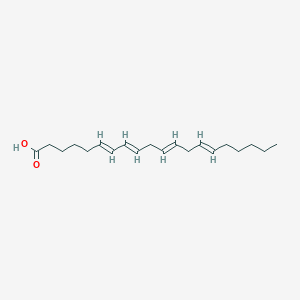

Icosa-6,8,11,14-tetraenoic acid is a polyunsaturated fatty acid characterized by a 20-carbon chain with four double bonds located at positions 6, 8, 11, and 14. Its systematic IUPAC name is (6E,8E,11E,14E)-icosa-6,8,11,14-tetraenoic acid , reflecting the trans (E) configuration of all double bonds in its most commonly described isomer. However, the term broadly encompasses any icosatetraenoic acid with unsaturation at these positions, irrespective of stereochemistry.

The compound has numerous synonyms, including:

These synonyms arise from variations in nomenclature systems, such as delta numbering (Δ6,8,11,14) and lipid shorthand notation (C20:4). The multiplicity of names underscores the compound’s structural complexity and its relationship to broader classes of eicosanoids and polyunsaturated fatty acids.

Molecular Formula and Stereochemical Configuration

Comparative Structural Analysis with Positional Isomers

This compound is part of a broader family of eicosatetraenoic acids (ETAs) differentiated by double-bond positioning. Key positional isomers include:

Structurally, shifting the double bonds alters electron delocalization patterns and reactivity. For instance, arachidonic acid’s 5,8,11,14 configuration enables cyclooxygenase (COX)-mediated conversion to prostaglandins, whereas this compound’s bonds may favor lipoxygenase (LOX) pathways. The Δ6 desaturation in this compound also distinguishes it from precursors like γ-linolenic acid (18:3 Δ6,9,12), which lacks the 14th double bond.

Spectroscopic Profiling: NMR, IR, and Mass Spectral Signatures

Nuclear Magnetic Resonance (NMR) Spectroscopy

While explicit NMR data for this compound is limited in the provided sources, its structural analogs offer insights. Key predicted signals include:

- ¹H NMR :

Infrared (IR) Spectroscopy

Characteristic IR absorptions include:

Mass Spectrometry (MS)

Electrospray ionization (ESI) and electron impact (EI) spectra reveal:

- Molecular ion peak : m/z 304.5 [M]⁺

- Fragment ions :

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, employing deuterated internal standards, enable precise quantification in biological matrices.

Table 1: Summary of Key Spectroscopic Features

| Technique | Key Features | Significance |

|---|---|---|

| ¹H NMR | Olefinic protons (δ 5.3–5.5 ppm) | Confirms double bond positions |

| IR | C=O stretch (1710 cm⁻¹) | Identifies carboxylic acid functionality |

| MS | m/z 304.5 [M]⁺ | Molecular weight verification |

This comprehensive profiling underscores the compound’s unique identity within the eicosanoid family, providing a foundation for further analytical and synthetic studies.

Properties

Molecular Formula |

C20H32O2 |

|---|---|

Molecular Weight |

304.5 g/mol |

IUPAC Name |

(6E,8E,11E,14E)-icosa-6,8,11,14-tetraenoic acid |

InChI |

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-15H,2-5,8,11,16-19H2,1H3,(H,21,22)/b7-6+,10-9+,13-12+,15-14+ |

InChI Key |

DWPVTYBWOACIHU-PZVVRBJASA-N |

Isomeric SMILES |

CCCCC/C=C/C/C=C/C/C=C/C=C/CCCCC(=O)O |

Canonical SMILES |

CCCCCC=CCC=CCC=CC=CCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Protocol Overview

-

Saponification : Minced porcine adrenal glands are treated with 95% ethanol and potassium hydroxide (KOH) under nitrogen reflux to hydrolyze triglycerides into fatty acid potassium salts.

-

Acidification and Extraction : The saponified mixture is acidified to pH 3 using hydrochloric acid (HCl), liberating free fatty acids, which are extracted with diethyl ether.

-

Bromination : The ether extract is reacted with bromine at temperatures below 0°C, precipitating brominated derivatives of polyunsaturated fatty acids. Excess bromine is removed by washing with ether.

-

Debromination : The brominated adducts are treated with zinc powder in methanol under reflux, regenerating the unsaturated bonds. Subsequent purification via vacuum distillation yields methyl arachidonate, which is hydrolyzed to arachidonic acid using KOH.

Key Reaction Conditions

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Saponification | 95% ethanol, KOH, pH 10, N₂ reflux | Hydrolysis of triglycerides |

| Bromination | Br₂/ether (1:2 v/v), <0°C | Selective adduct formation |

| Debromination | Zn powder, methanol, HCl, 75–80°C | Regeneration of double bonds |

| Final hydrolysis | 1M KOH methanol, 40–80°C, 0.5h | Methyl ester to free acid conversion |

This method achieves moderate yields (~30–40%) but requires careful handling of toxic bromine and extensive purification steps.

Urea Inclusion Complexation

Urea inclusion is a non-destructive physical separation technique that leverages the ability of urea to form crystalline complexes with straight-chain saturated fatty acids, leaving polyunsaturated acids like AA in the filtrate.

Industrial Workflow

-

Lipid Extraction : Porcine adrenal gland homogenate is defatted using ethanol and ether, followed by saponification and acidification to isolate crude fatty acids.

-

Acetone Fractionation : The crude extract is dissolved in acetone and subjected to sequential crystallization at progressively lower temperatures (–5°C, –25°C, –45°C, –72°C) to remove saturated and monounsaturated fatty acids.

-

Urea Complexation : The remaining unsaturated fraction is treated with urea in methanol, inducing complex formation. Filtration at –3°C, –20°C, and –75°C isolates AA-enriched filtrates, which are concentrated and dried.

Advantages and Limitations

-

Advantages : Avoids harsh reagents; preserves cis-configuration of double bonds.

-

Limitations : Low selectivity for AA due to co-elution of other polyunsaturated fatty acids (e.g., α-linolenic acid).

Microbial Fermentation

Microbial fermentation using oleaginous fungi, particularly Mortierella alpina, has emerged as the dominant industrial method for AA production due to scalability and sustainability.

Strain Development

Fermentation Process

Yield Optimization

| Parameter | Optimal Range | Effect on AA Yield |

|---|---|---|

| Temperature | 25–28°C | Maximizes desaturase activity |

| Oxygenation | 0.8–1.2 vvm | Supports β-oxidation |

| Carbon/Nitrogen Ratio | 30:1 | Promotes lipid accumulation |

Enzymatic Desaturation and Elongation

This method synthesizes AA from shorter-chain precursors via sequential desaturation and elongation reactions, mimicking biosynthetic pathways in mammals.

Reaction Sequence

-

Oleic Acid (C18:1) → Linoleic Acid (C18:2) : Δ12-desaturase introduces a second double bond.

-

Linoleic Acid → γ-Linolenic Acid (C18:3) : Δ6-desaturase activity.

-

Elongation to Dihomo-γ-Linolenic Acid (C20:3) : Fatty acid elongase adds two carbons.

-

Δ5-Desaturation → AA (C20:4) : Final desaturation at position 5.

Catalytic Efficiency

| Enzyme | Cofactor | Turnover Number (min⁻¹) |

|---|---|---|

| Δ6-desaturase | NADPH, cytochrome b5 | 12.4 ± 1.8 |

| Δ5-desaturase | NADPH, ferredoxin | 8.9 ± 0.6 |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Bromination-Debromination | 35–40 | 85–90 | Moderate | 1200–1500 |

| Urea Inclusion | 20–25 | 70–75 | Low | 900–1100 |

| Microbial Fermentation | 10–15 | 95–99 | High | 500–700 |

| Enzymatic Synthesis | 5–8 | 98–99 | Limited | >2000 |

Emerging Techniques

Q & A

Q. What structural features of arachidonic acid (Icosa-6,8,11,14-tetraenoic acid) contribute to its biochemical reactivity and membrane interactions?

Arachidonic acid’s four cis double bonds (Δ5, Δ8, Δ11, Δ14) create a kinked conformation, enhancing membrane fluidity and enabling interactions with enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) . The stereochemistry (e.g., 5Z,8Z,11Z,14Z configuration) is critical for substrate recognition by eicosanoid-producing enzymes . Methodologically, nuclear magnetic resonance (NMR) and X-ray crystallography are used to resolve structural details, while molecular dynamics simulations model membrane interactions .

Q. How is arachidonic acid biosynthesized, and what experimental approaches validate its metabolic pathways?

Arachidonic acid is synthesized via elongation and desaturation of linoleic acid (C18:2n-6) by Δ6- and Δ5-desaturases. Stable isotope tracing (e.g., deuterated linoleic acid) and gas chromatography-mass spectrometry (GC-MS) are used to track incorporation into phospholipids . Knockout models of desaturase genes (e.g., FADS2) and lipidomic profiling confirm pathway specificity .

Q. What are the primary enzymatic pathways for arachidonic acid metabolism, and how are their products quantified?

Key pathways include:

- Cyclooxygenase (COX) : Produces prostaglandins (e.g., PGE2) and thromboxanes.

- Lipoxygenase (LOX) : Generates leukotrienes (e.g., LTB4) and hydroxyeicosatetraenoic acids (HETEs).

- Cytochrome P450 (CYP) : Forms epoxyeicosatrienoic acids (EETs). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., d8-5-HETE) is used for quantification .

Advanced Research Questions

Q. How can researchers address contradictions in reported pro- vs. anti-inflammatory effects of arachidonic acid metabolites?

Discrepancies arise from cell-type specificity (e.g., neutrophils vs. macrophages), metabolite concentration thresholds, and analytical variability. For example:

- 5-HETE (pro-inflammatory) vs. lipoxins (anti-inflammatory) .

- 5-Oxo-ETE (eosinophil chemotaxis) vs. resolvins (inflammation resolution) . Rigorous controls include:

- Standardizing cell culture conditions (e.g., serum-free media to avoid confounding lipids).

- Using pathway-specific inhibitors (e.g., COX-2 inhibitors like celecoxib) .

Q. What experimental designs mitigate variability in cell-based assays studying arachidonic acid metabolism?

Key considerations:

- Cell source : Primary cells (e.g., human polymorphonuclear leukocytes) show donor-dependent variability in metabolite production .

- Stimulation protocols : Ionophores (e.g., A23187) or receptor agonists (e.g., ATP) modulate intracellular calcium, affecting phospholipase A2 (PLA2) activity .

- Sample preparation : Solid-phase extraction (SPE) minimizes matrix effects in LC-MS .

Q. How can researchers resolve structural isomers of oxidized arachidonic acid metabolites (e.g., 5-HETE vs. 12-HETE)?

Challenges include:

- Similar retention times in reversed-phase LC.

- Overlapping mass spectra. Solutions:

- Chiral chromatography : Separates enantiomers (e.g., 5R-HETE vs. 5S-HETE) .

- Derivatization : Girard’s reagent T enhances ionization for low-abundance metabolites .

Q. What methodologies elucidate the role of 5-oxo-ETE in eosinophil migration and its receptor interactions?

- Chemotaxis assays : Boyden chambers or microfluidic devices quantify eosinophil migration toward 5-oxo-ETE gradients .

- Receptor studies : CRISPR-Cas9 knockout of the OXE receptor confirms ligand specificity .

- Synthesis : 5-oxo-ETE is generated enzymatically from 5-HETE using neutrophil lysates or recombinantly expressed 5-hydroxyeicosanoid dehydrogenase .

Methodological Recommendations

- Stereochemical analysis : Use chiral columns (e.g., Chiralpak IA) for resolving enantiomeric HETEs .

- Quantitative rigor : Normalize metabolite levels to cell count or protein content to address batch variability .

- Data reporting : Include raw chromatograms and fragmentation spectra in supplements for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.